2,5-bis(1H-benzotriazol-1-yl)-3,6-bis[(2-methoxyphenyl)amino]cyclohexa-2,5-diene-1,4-dione
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Overview
Description
2,5-BIS(1H-1,2,3-BENZOTRIAZOL-1-YL)-3,6-BIS[(2-METHOXYPHENYL)AMINO]CYCLOHEXA-2,5-DIENE-1,4-DIONE is a complex organic compound that features benzotriazole and methoxyphenyl groups. This compound is known for its unique physicochemical properties, which make it valuable in various scientific and industrial applications. The presence of benzotriazole moieties imparts stability and reactivity, making it a versatile compound in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-BIS(1H-1,2,3-BENZOTRIAZOL-1-YL)-3,6-BIS[(2-METHOXYPHENYL)AMINO]CYCLOHEXA-2,5-DIENE-1,4-DIONE typically involves the reaction of 1H-benzotriazole with appropriate aniline derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using chromatography techniques to isolate the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. The use of automated systems ensures consistent quality and reduces the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
2,5-BIS(1H-1,2,3-BENZOTRIAZOL-1-YL)-3,6-BIS[(2-METHOXYPHENYL)AMINO]CYCLOHEXA-2,5-DIENE-1,4-DIONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: The benzotriazole groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under mild conditions to preserve the integrity of the compound .
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, which have applications in materials science and pharmaceuticals .
Scientific Research Applications
2,5-BIS(1H-1,2,3-BENZOTRIAZOL-1-YL)-3,6-BIS[(2-METHOXYPHENYL)AMINO]CYCLOHEXA-2,5-DIENE-1,4-DIONE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 2,5-BIS(1H-1,2,3-BENZOTRIAZOL-1-YL)-3,6-BIS[(2-METHOXYPHENYL)AMINO]CYCLOHEXA-2,5-DIENE-1,4-DIONE involves its interaction with molecular targets such as enzymes and receptors. The benzotriazole groups can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound can intercalate into DNA, disrupting cellular processes and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
1H-Benzotriazole: A simpler analog with similar reactivity but less complex structure.
2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol: Another benzotriazole derivative with different substituents.
1-Hydroxybenzotriazole: Known for its use in peptide synthesis.
Uniqueness
2,5-BIS(1H-1,2,3-BENZOTRIAZOL-1-YL)-3,6-BIS[(2-METHOXYPHENYL)AMINO]CYCLOHEXA-2,5-DIENE-1,4-DIONE stands out due to its dual benzotriazole and methoxyphenyl groups, which confer unique electronic and steric properties. This makes it more versatile and reactive compared to its simpler analogs .
Properties
Molecular Formula |
C32H24N8O4 |
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Molecular Weight |
584.6 g/mol |
IUPAC Name |
2,5-bis(benzotriazol-1-yl)-3,6-bis(2-methoxyanilino)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C32H24N8O4/c1-43-25-17-9-5-13-21(25)33-27-29(39-23-15-7-3-11-19(23)35-37-39)32(42)28(34-22-14-6-10-18-26(22)44-2)30(31(27)41)40-24-16-8-4-12-20(24)36-38-40/h3-18,33-34H,1-2H3 |
InChI Key |
LPNQJJIKQFOABK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC2=C(C(=O)C(=C(C2=O)N3C4=CC=CC=C4N=N3)NC5=CC=CC=C5OC)N6C7=CC=CC=C7N=N6 |
Origin of Product |
United States |
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